2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several interesting substructures including a benzofuran, a pyrazole, and an azetidine ring. Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . Azetidine is a saturated heterocycle, containing three carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzofuran, azetidine, and pyrazole rings would all contribute to the three-dimensionality of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the functional groups present. For example, the presence of the benzofuran ring could potentially make the compound aromatic and relatively stable .Scientific Research Applications
- Antioxidant Properties : The compound’s benzofuran ring system contributes to its antioxidant activity. Researchers explore its potential as a natural antioxidant or as a lead compound for drug development .
- Neuroprotection : Investigations suggest that this compound may have neuroprotective effects. It could be relevant in developing therapies for neurodegenerative diseases like Alzheimer’s or Parkinson’s .
- Ion Channel Modulation : A related compound, 2,2-dimethyl-2,3-dihydrobenzofuran , has been characterized as a positive modulator of human Kv3.1 channels. These channels play a role in neuronal excitability and neurotransmitter release .
- Pesticide Degradation : The compound’s structural features may make it relevant in environmental studies. Investigating its degradation pathways and environmental fate could aid in pesticide management .
- Building Block : Researchers might use this compound as a building block in organic synthesis. Its unique benzofuran moiety could be incorporated into more complex molecules .
- Biological Sources : Investigate whether this compound occurs naturally in plants or microorganisms. If so, it could be a valuable natural product with potential bioactivity .
- Structure-Activity Relationships (SAR) : Explore the SAR of this compound by synthesizing analogs with modifications at different positions. This information can guide drug design efforts .
Pharmacology and Drug Development
Chemical Biology
Environmental Science
Organic Synthesis
Natural Product Chemistry
Medicinal Chemistry
properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-14-8-21-23(9-14)12-15-10-22(11-15)18(24)13-25-17-6-4-5-16-7-20(2,3)26-19(16)17/h4-6,8-9,15H,7,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKVDWHXCFZLLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)COC3=CC=CC4=C3OC(C4)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.